Nitarsone

Beschreibung

Eigenschaften

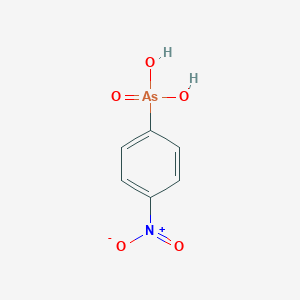

IUPAC Name |

(4-nitrophenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6AsNO5/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUFQLXAIUOWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6AsNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60348-34-7 (di-hydrochloride salt) | |

| Record name | Nitarsone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045007 | |

| Record name | Nitarsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98-72-6 | |

| Record name | Nitarsone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitarsone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitarsone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitarsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitarsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitarsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitarsone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITARSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP2EN8WORU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

298 - 300 °C | |

| Record name | Nitarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Nitarsone in Histomonas meleagridis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitarsone, an organoarsenic compound, has historically been a key agent in the prevention of histomoniasis, or "blackhead disease," in gallinaceous birds, caused by the protozoan parasite Histomonas meleagridis. Despite its widespread use, the precise molecular mechanism of its action has not been fully elucidated. This technical guide synthesizes the current understanding and leading hypotheses regarding this compound's mode of action, drawing parallels with known mechanisms of other arsenical compounds and the unique metabolic pathways of H. meleagridis. We present available quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the proposed biochemical pathways and experimental workflows. This document aims to provide a comprehensive resource for researchers investigating antiprotozoal drug mechanisms and developing novel therapies for histomoniasis.

Introduction to Histomonas meleagridis and this compound

Histomonas meleagridis is a pleomorphic, flagellated protozoan parasite belonging to the order Tritrichomonadida.[1] It is the causative agent of histomoniasis, a severe and often fatal disease affecting turkeys, chickens, and other gallinaceous birds.[2] The parasite primarily colonizes the ceca and subsequently invades the liver, causing extensive necrosis.[2] A key physiological feature of H. meleagridis is its anaerobic nature; it lacks mitochondria and instead relies on specialized organelles called hydrogenosomes for energy metabolism.[1][2]

This compound, (4-nitrophenyl)arsonic acid, is an organoarsenic compound that was widely used as a feed additive to prevent histomoniasis.[3] Its use has been discontinued (B1498344) in many regions due to concerns about arsenic residues in poultry products.[4] However, understanding its mechanism of action remains critical for developing effective and safer alternatives.

Proposed Mechanism of Action of this compound

The definitive molecular target of this compound in H. meleagridis has not been experimentally confirmed. However, based on the known biochemistry of arsenicals and the metabolic pathways of trichomonads, a strong hypothesis can be formulated.

Activation and Targeting of Hydrogenosomal Metabolism

The proposed mechanism centers on the disruption of the parasite's energy metabolism within the hydrogenosomes.

-

Reduction of Pentavalent Arsenic: this compound is a pentavalent arsenical [As(V)]. For arsenicals to exert their primary toxic effect, they are typically reduced to the trivalent state [As(III)].[5] This reduction is thought to occur within the anaerobic environment of the host's cecum and likely within the parasite itself.

-

Inhibition of Sulfhydryl-Containing Enzymes: Trivalent arsenicals have a high affinity for sulfhydryl (-SH) groups, particularly those in close proximity (vicinal thiols) within proteins.[5] This binding results in the inactivation of critical enzymes.

-

Hydrogenosomal Enzymes as Likely Targets: The hydrogenosome of H. meleagridis contains several key enzymes essential for its energy metabolism that are known to be susceptible to inhibition by sulfhydryl-binding agents. These include:

-

Malic Enzyme: Involved in the conversion of malate (B86768) to pyruvate.[4]

-

Pyruvate:Ferredoxin Oxidoreductase (PFOR): A key enzyme in the metabolism of pyruvate. While not explicitly detailed in the search results for H. meleagridis, it is a common enzyme in the hydrogenosomes of related protozoa.

-

Iron-Hydrogenase: Catalyzes the production of molecular hydrogen.[4]

-

Succinyl CoA Synthetase: Plays a role in substrate-level phosphorylation.[4]

-

By inactivating these enzymes, this compound would disrupt the parasite's ability to generate ATP, leading to cell death. The reliance of H. meleagridis on this specific anaerobic pathway, which is absent in the host, provides a basis for the selective toxicity of the drug.

Quantitative Data on this compound Efficacy

| Compound | Concentration | Assay Type | Organism/Strain | Observed Effect | Reference |

| This compound | 100 ppm | In vitro | H. meleagridis (ZM & BG strains) | Reduced growth | [3] |

| 100 ppm | In vitro | H. meleagridis (MNC strain) | No inhibition of growth (resistant strain) | [3] | |

| 400 ppm | In vitro | H. meleagridis (MNC strain) | Reduced growth | [3] | |

| 200 ppm | In vitro | H. meleagridis (Pakistani isolate) | Reduced growth | [6] | |

| 500 ppm | In vitro | H. meleagridis (Pakistani isolate) | Reduced growth | [6] | |

| Roxarsone | 200 µg/mL | In vitro | H. meleagridis | Effective after 48 hours (MLC) | [7] |

ppm: parts per million; µg/mL: micrograms per milliliter; MLC: Minimum Lethal Concentration.

Experimental Protocols

In Vitro Cultivation and Drug Sensitivity Testing

The cultivation of H. meleagridis is essential for in vitro studies of its biology and susceptibility to antiprotozoal agents.

4.1.1. Modified Dwyer's Medium

H. meleagridis is typically grown in a modified Dwyer's medium.[8][9][10]

-

Basal Medium: Medium 199 (M199) with Hank's salts.[8]

-

Serum: 10% heat-inactivated horse serum.[8]

-

Starch Source: 0.08% to 0.8% (w/v) sterile white rice powder.[6][8]

-

Bacterial Flora: The cultures are typically dixenic, meaning they contain an undefined bacterial population that is co-isolated with the parasite and is essential for its growth.[11]

4.1.2. Cultivation Protocol

-

Prepare the modified Dwyer's medium by combining the components under sterile conditions.

-

Inoculate the medium with cryopreserved or subcultured H. meleagridis.

-

Monitor parasite growth and viability by counting motile organisms using a hemocytometer under an inverted microscope.[10]

-

Subculture every 48-72 hours by transferring an aliquot of the existing culture to fresh medium.[8]

4.1.3. In Vitro Drug Sensitivity Assay Workflow

In Vivo Efficacy Studies in Turkeys

In vivo studies are crucial for evaluating the prophylactic and therapeutic efficacy of compounds against histomoniasis.

4.2.1. Animal Model and Housing

-

Animals: Young turkey poults are typically used as they are highly susceptible to the disease.[3]

-

Housing: Birds are housed in isolator units to prevent cross-contamination.[6]

4.2.2. Drug Administration and Challenge

-

Acclimation: Birds are acclimated to the facilities and provided with a basal diet.

-

Treatment Groups: Birds are divided into groups: untreated-uninfected, untreated-infected (positive control), and this compound-treated-infected.[3]

-

Drug Administration: this compound is incorporated into the feed at specified concentrations (e.g., 187.5 ppm) and provided to the treatment group.[6]

-

Infection: Birds are challenged with a specific number of viable H. meleagridis organisms (e.g., 200,000 histomonads per bird) via cloacal inoculation.[6][13]

4.2.3. Evaluation of Efficacy

-

Mortality and Clinical Signs: Birds are monitored daily for clinical signs of histomoniasis (e.g., depression, yellow droppings) and mortality.[13]

-

Weight Gain: Body weights are measured at the beginning and end of the study.[3]

-

Lesion Scoring: At the end of the study, birds are euthanized, and the ceca and liver are examined for lesions. Lesions are scored based on a standardized scale (e.g., ceca: 0-4, liver: 0-3), where higher scores indicate greater pathology.[14]

4.2.4. In Vivo Experimental Workflow

Development of Resistance

The emergence of H. meleagridis strains with reduced sensitivity to this compound has been documented.[3] For instance, one study found that a particular strain (MNC) showed no growth inhibition at 100 ppm of this compound in vitro, a concentration that was effective against other strains.[3] This resistance was maintained after the parasite was passed through a turkey host, suggesting a stable, likely genetic, basis for the resistance.[3] The development of resistance further supports the hypothesis that this compound acts on a specific molecular target or pathway.

Conclusion and Future Directions

While the precise molecular target of this compound in Histomonas meleagridis remains to be definitively identified, a compelling hypothesis points towards the inhibition of sulfhydryl-containing enzymes within the parasite's hydrogenosomes. This mechanism would disrupt the essential energy metabolism of the parasite. The available data on effective concentrations, coupled with established in vitro and in vivo protocols, provide a solid foundation for further research.

Future research should focus on:

-

Target Identification: Utilizing techniques such as proteomics and metabolomics to identify the specific molecular targets of this compound in H. meleagridis.

-

Enzyme Inhibition Assays: Expressing and purifying key hydrogenosomal enzymes from H. meleagridis to directly test their inhibition by reduced this compound.

-

Development of Novel Therapies: Using the knowledge of the parasite's unique metabolic pathways to design new drugs that are both effective and meet modern safety standards.

This guide provides a comprehensive overview of the current knowledge, which can aid in the rational design of future experiments and the development of the next generation of antihistomonal agents.

References

- 1. journalparasitology [journal-of-parasitology.kglmeridian.com]

- 2. Histomonas - Wikipedia [en.wikipedia.org]

- 3. Blackhead disease: reduced sensitivity of Histomonas meleagridis to this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First molecular characterisation of hydrogenosomes in the protozoan parasite Histomonas meleagridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Scholars@Duke publication: In vitro and in vivo Sensitivity of a Flagellated Protozoan, Histomonas meleagridis, to metronidazole and this compound [scholars.duke.edu]

- 7. In vitro activity of therapeutic drugs against Histomonas meleagridis (Smith, 1895) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. meridian.allenpress.com [meridian.allenpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic Profile of Histomonas meleagridis in Dwyer’s Media with and Without Rice Starch [mdpi.com]

- 11. Identification and molecular characterization of numerous Histomonas meleagridis proteins using a cDNA library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. international-animalhealth.com [international-animalhealth.com]

- 13. In vivo effect of herbal products against Histomonas meleagridis in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scialert.net [scialert.net]

Navigating the Molecular Landscape of Histomonas meleagridis: A Guide to Proteomic Insights in the Context of Nitarsone Treatment and Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histomonas meleagridis, the causative agent of histomonosis (blackhead disease) in gallinaceous birds, poses a significant threat to the poultry industry. For years, nitarsone, an arsenical compound, was a primary tool for controlling this parasitic disease. However, the emergence of strains with reduced sensitivity to this compound necessitates a deeper understanding of the parasite's biology to develop novel therapeutic strategies.[1][2][3][4] While direct proteomic analyses of this compound-treated Histomonas meleagridis are not yet available in published literature, extensive research comparing virulent and attenuated strains provides a foundational understanding of the parasite's molecular machinery. This technical guide summarizes the current state of proteomic knowledge on H. meleagridis, presenting key data, experimental protocols, and biological pathways that may inform future drug development efforts, including those aimed at overcoming this compound resistance.

The Challenge of this compound Resistance

This compound (4-nitrophenylarsonic acid) has been historically used for the prevention of histomonosis. However, studies have demonstrated the development of partial resistance to this compound in some H. meleagridis isolates.[1][3][4] For instance, in vitro and in vivo studies have shown that certain strains can maintain their growth and virulence even when exposed to this compound.[1][3][4] This alarming trend underscores the urgent need for alternative control measures and a more profound comprehension of the parasite's molecular response to drug pressure. While the precise mechanisms of this compound resistance in H. meleagridis remain to be fully elucidated at the proteomic level, insights can be drawn from related protozoa where decreased expression of proteins like ferredoxin is associated with resistance to nitroimidazole drugs.[5][6]

Proteomic Landscape of Virulent vs. Attenuated Histomonas meleagridis

Comparative proteomic studies of virulent and attenuated (less harmful) strains of H. meleagridis have been instrumental in identifying proteins associated with pathogenicity and survival.[5][6][7] These studies provide a valuable roadmap of potential drug targets.

Quantitative Proteomic Data Summary

The following table summarizes the differentially expressed proteins identified in comparative proteomic analyses of virulent and attenuated H. meleagridis strains.

| Protein Category | Proteins Upregulated in Virulent Strains | Proteins Downregulated in Virulent Strains (Upregulated in Attenuated) | Reference |

| Pathogenesis & Cytoskeleton | Surface protein BspA like, Digestive cysteine proteinase, Actin, GH family 25 lysozyme | Involucrin | [5][6][8][9] |

| Metabolism & Biosynthesis | NADP-dependent malic enzyme | Alpha-amylase | [5][6][8] |

| Protein Synthesis | 60S ribosomal protein L6, 40S ribosomal protein S3 | - | [5][6][8] |

| Cellular Processes | - | Ras-like protein 1, Ras-like protein 2 | [5][6][8] |

| Redox & Drug Metabolism | Ferredoxin | - | [5][6][8] |

Note: This table represents a synthesis of findings from multiple studies. The exact number and identity of differentially expressed proteins can vary between studies due to different strains and methodologies used.

Experimental Protocols in Histomonas Proteomics

The following sections detail the typical methodologies employed in the proteomic analysis of Histomonas meleagridis.

Cultivation and Preparation of Histomonas meleagridis

Histomonas meleagridis is typically cultivated in vitro in monoxenic cultures, meaning the parasite is grown with a single species of bacteria, often Escherichia coli, which is essential for its growth.[7]

-

Culture Medium: Parasites are propagated in a standard medium such as Medium 199, supplemented with heat-inactivated fetal bovine serum and rice starch.[7]

-

Incubation: Cultures are maintained at a constant temperature, typically around 41°C.[7]

-

Harvesting: Trophozoites are harvested during the logarithmic growth phase. This involves centrifugation to pellet the cells.

-

Purification: To separate the Histomonas cells from bacteria and culture components, a purification step using a density gradient medium like Histopaque® is often employed.[10]

Protein Extraction and Digestion

-

Lysis: The purified parasite pellets are resuspended in a lysis buffer containing detergents (e.g., SDS) and protease inhibitors to break open the cells and release the proteins. Sonication or freeze-thaw cycles may be used to aid lysis.

-

Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Reduction and Alkylation: Disulfide bonds in the proteins are reduced with an agent like dithiothreitol (B142953) (DTT) and then alkylated with iodoacetamide (B48618) to prevent them from reforming.

-

Digestion: The proteins are then enzymatically digested into smaller peptides, most commonly using trypsin.

Tandem Mass Tag (TMT) Labeling and Mass Spectrometry

For quantitative proteomics, isobaric labeling strategies like Tandem Mass Tag (TMT) are frequently used.[5][6][8]

-

TMT Labeling: Peptides from different samples (e.g., virulent and attenuated strains) are labeled with different TMT reagents. These reagents are chemically identical but have different numbers of heavy isotopes, which allows for their differentiation in the mass spectrometer.

-

Fractionation: The labeled peptide mixture is often fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

-

LC-MS/MS Analysis: The peptide fractions are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by liquid chromatography and then ionized and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides and measures the masses of the fragments (MS2 scan). The TMT reporter ions are also released and quantified in the MS2 scan, providing relative quantification information for each peptide across the different samples.

Data Analysis

-

Database Searching: The raw mass spectrometry data is searched against a protein database of Histomonas meleagridis to identify the peptides and, by inference, the proteins.

-

Protein Quantification and Statistical Analysis: The intensities of the TMT reporter ions are used to calculate the relative abundance of each protein in the different samples. Statistical tests are then applied to identify proteins that are significantly differentially expressed between the virulent and attenuated strains. A fold change cut-off (e.g., ≥1.2 or ≤0.83) and a p-value threshold (e.g., < 0.05) are typically used to determine significance.[5][6][8]

Visualizing Key Pathways and Workflows

Experimental Workflow for Comparative Proteomics

Caption: Comparative proteomic workflow for H. meleagridis.

Putative Signaling Pathways Affected by Virulence

Caption: Key proteins and their associated cellular functions.

Future Directions and Conclusion

The existing proteomic data, while not directly addressing this compound treatment, provides a critical foundation for future research. The proteins found to be upregulated in virulent strains of Histomonas meleagridis represent potential targets for the development of new drugs. Future studies should focus on:

-

Proteomic analysis of this compound-treated H. meleagridis to directly identify the molecular pathways affected by the drug and the mechanisms of resistance.

-

Functional characterization of the differentially expressed proteins to validate their roles in virulence and survival.

-

Target-based drug screening against the identified virulence factors.

References

- 1. researchgate.net [researchgate.net]

- 2. Histomonosis in Poultry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Blackhead disease: reduced sensitivity of Histomonas meleagridis to this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tandem mass tag-based quantitative proteomics analyses of a chicken-original virulent and its attenuated Histomonas meleagridis strain in China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Tandem mass tag-based quantitative proteomics analyses of a chicken-original virulent and its attenuated Histomonas meleagridis strain in China [frontiersin.org]

- 7. Frontiers | An Alliance of Gel-Based and Gel-Free Proteomic Techniques Displays Substantial Insight Into the Proteome of a Virulent and an Attenuated Histomonas meleagridis Strain [frontiersin.org]

- 8. Tandem mass tag-based quantitative proteomics analyses of a chicken-original virulent and its attenuated Histomonas meleagridis strain in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification and molecular characterization of numerous Histomonas meleagridis proteins using a cDNA library - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Nitarsone Resistance Genes in Protozoa

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nitarsone, an organoarsenical compound, has been historically used for the prevention of histomoniasis (blackhead disease) in poultry, caused by the protozoan parasite Histomonas meleagridis. The emergence of drug resistance poses a significant threat to disease control.[1][2][3][4][5] However, the specific genetic determinants of this compound resistance in protozoa are not well-elucidated in publicly available literature. This guide provides a comprehensive, technically-detailed framework for the identification and validation of this compound resistance genes. The methodologies described are based on established principles of drug resistance research in protozoan parasites and are designed to be broadly applicable.[6][7] This document outlines a systematic approach, from the initial generation of a resistant parasite line to the functional validation of candidate genes, offering robust protocols, data interpretation guidelines, and workflow visualizations to accelerate research in this critical area.

Section 1: Generation and Phenotypic Characterization of this compound-Resistant Protozoa

The foundational step in identifying resistance genes is the development of a stable, resistant parasite population. This is typically achieved through continuous in vitro drug pressure.

Experimental Protocol: Generation of a Resistant Line

-

Parasite Culture: Initiate a culture of the wild-type (WT) protozoan parasite (e.g., Histomonas meleagridis) in an appropriate growth medium under standard conditions.

-

Initial IC50 Determination: Perform a dose-response assay to determine the 50% inhibitory concentration (IC50) of this compound for the WT parasite population. This serves as the baseline for resistance assessment.

-

Stepwise Drug Pressure:

-

Begin by exposing the parasite culture to a sub-lethal concentration of this compound (e.g., 0.5 x IC50).

-

Allow the parasite population to recover and resume normal growth.

-

Incrementally increase the this compound concentration in the culture medium. The magnitude of each increase should be small enough to allow for the selection of tolerant individuals without causing a complete collapse of the culture.

-

Continue this process of stepwise selection over multiple passages for several months.

-

-

Clonal Selection: Once a population demonstrates significant resistance (e.g., >10-fold increase in IC50), isolate single-cell clones by limiting dilution to ensure a genetically homogenous resistant line.

-

Stability Assessment: Culture the resistant clonal line in the absence of this compound for an extended period (e.g., >20 passages) and re-determine the IC50. This test determines if the resistance phenotype is stable and genetically encoded, rather than a transient adaptation.

Data Presentation: Phenotypic Characterization

Quantitative data from the phenotypic analysis should be clearly structured to demonstrate the acquired resistance.

Table 1: Comparative this compound Susceptibility

| Parasite Line | IC50 (µM) | Resistance Index (RI)¹ | Phenotype Stability² |

| Wild-Type (WT) | 15.2 ± 1.8 | 1.0 | N/A |

| Resistant (Nit-R) | 185.5 ± 12.3 | 12.2 | Stable |

| Revertant (Nit-Rev)³ | 178.9 ± 15.1 | 11.8 | Stable |

¹Resistance Index (RI) = IC50 (Resistant Line) / IC50 (WT Line) ²Stability determined after 20 passages without drug pressure. ³Nit-Rev refers to the resistant line after being cultured without the drug.

Section 2: Genomic and Transcriptomic Approaches to Identify Candidate Genes

With stable WT and resistant (Nit-R) lines, comparative omics analyses can be employed to identify genetic changes associated with the resistance phenotype. Whole-genome sequencing (WGS) and RNA-sequencing (RNA-Seq) are powerful, complementary approaches.[8][9][10][11]

Experimental Workflow Visualization

The overall workflow for identifying candidate genes involves several integrated steps, from parasite generation to bioinformatic analysis.

References

- 1. Blackhead disease: reduced sensitivity of Histomonas meleagridis to this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Histomonosis in Poultry: A Comprehensive Review [frontiersin.org]

- 5. Histomonosis in Poultry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug resistance in protozoan parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of Drug Resistance in Protozoal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole genome sequencing identifies novel mutations in malaria parasites resistant to artesunate (ATN) and to ATN + mefloquine combination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance genes mapped for drugs to treat parasitic worms [sanger.ac.uk]

- 10. malariaworld.org [malariaworld.org]

- 11. researchgate.net [researchgate.net]

Molecular Basis of Nitarsone's Antiprotozoal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitarsone (4-nitrophenylarsonic acid) is an organoarsenical compound historically used for the prevention of histomoniasis (blackhead disease) in poultry, a parasitic disease caused by the protozoan Histomonas meleagridis. While its commercial use has been discontinued (B1498344) in many regions, the study of its molecular mechanism provides valuable insights into antiprotozoal drug action and resistance. This technical guide synthesizes the current understanding of the molecular basis of this compound's antiprotozoal activity, focusing on its putative mechanisms of action, the development of resistance, and relevant experimental methodologies. The mode of action of this compound is likely multifactorial, characteristic of organoarsenicals, targeting multiple cellular pathways. Resistance to this compound in H. meleagridis has been linked to the activity of ATP-binding cassette (ABC) transporters.[1][2][3] This guide provides a detailed overview for researchers in parasitology and drug development.

Introduction to this compound and its Antiprotozoal Spectrum

This compound is a pentavalent organoarsenical compound that was effective in controlling histomoniasis in turkeys and chickens.[4] The causative agent, Histomonas meleagridis, is an anaerobic protozoan parasite that primarily infects the ceca and liver of gallinaceous birds.[4][5] While effective, the use of arsenicals in animal feed has raised environmental and health concerns, leading to the withdrawal of approvals for many of these compounds, including this compound. Understanding the biochemical pathways affected by this compound can aid in the development of safer and more effective antiprotozoal agents.

Proposed Molecular Mechanism of Action

The precise molecular target of this compound in protozoa has not been definitively identified. However, based on the known biochemistry of arsenicals and the metabolic characteristics of protozoa like H. meleagridis, a multi-pronged mechanism of action can be proposed.[2] Organoarsenicals are known to interfere with fundamental cellular processes.[6]

Interference with Glycolysis and Energy Metabolism

Histomonas meleagridis is an anaerobic organism that relies on glycolysis for energy production.[4] Pentavalent arsenicals, like this compound, are structurally similar to phosphate (B84403). This similarity allows them to interfere with key steps in glycolysis where phosphate is a substrate. Specifically, arsenate can substitute for phosphate in the glyceraldehyde-3-phosphate dehydrogenase reaction, leading to the formation of an unstable arsenate ester that hydrolyzes spontaneously. This process, known as arsenolysis, uncouples substrate-level phosphorylation, depleting the cell of ATP.[7]

Interaction with Thiol-Containing Proteins

Trivalent arsenicals, which can be formed by the reduction of pentavalent forms within the cell, have a high affinity for sulfhydryl (-SH) groups present in cysteine residues of proteins.[8][9] This interaction can lead to the inhibition of a wide range of essential enzymes, including those involved in redox balance and cellular metabolism. Key thiol-containing enzymes that could be targeted include:

-

Thioredoxin reductase: Crucial for maintaining a reducing intracellular environment and protecting against oxidative stress.

-

Pyruvate dehydrogenase complex: A key enzyme linking glycolysis to the citric acid cycle (in organisms where it is present).

-

Enzymes involved in glutathione (B108866) metabolism: Important for detoxification and redox homeostasis.

The disruption of these enzymes would lead to significant metabolic stress and ultimately cell death.[10]

Molecular Basis of this compound Resistance

The development of drug resistance is a significant challenge in the treatment of protozoal diseases. In H. meleagridis, reduced sensitivity to this compound has been observed in field isolates.[1][3][11] The primary mechanism of resistance is believed to be the active efflux of the drug, mediated by ABC transporters.

The Role of ABC Transporters

ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that use the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes.[12] In protozoan parasites, the overexpression of certain ABC transporters has been linked to multidrug resistance. These transporters can actively pump drugs out of the cell, preventing them from reaching their intracellular targets at effective concentrations. Studies have identified several ABC transporters in H. meleagridis, and their involvement in this compound resistance is strongly suggested.[1]

Quantitative Data on this compound Sensitivity

In vitro sensitivity assays are crucial for determining the efficacy of antiprotozoal compounds and for monitoring the emergence of resistance. The following table summarizes data from a study on the sensitivity of different H. meleagridis isolates to this compound.

| H. meleagridis Isolate | This compound Concentration (ppm) | Observed Effect on Growth | Reference |

| ZM | 100 | Reduced growth | [3][11] |

| ZM | 400 | Reduced growth | [3][11] |

| BG | 100 | Reduced growth | [3][11] |

| BG | 400 | Reduced growth | [3][11] |

| MNC | 100 | No inhibition of growth | [3][11] |

| MNC | 400 | Reduced growth | [3][11] |

| Field Isolate (Pakistan) | 200 | Reduced growth | [13] |

| Field Isolate (Pakistan) | 500 | Reduced growth | [13] |

Experimental Protocols

In Vitro Drug Sensitivity Assay for H. meleagridis

This protocol is adapted from general methods for in vitro cultivation and drug sensitivity testing of anaerobic protozoa.[14][15][16]

-

Cultivation of H. meleagridis :

-

Drug Preparation :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or dilute NaOH, followed by neutralization and filter sterilization).

-

Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations.

-

-

Sensitivity Assay :

-

In a 96-well microtiter plate, add a standardized number of H. meleagridis trophozoites to each well.

-

Add the different concentrations of this compound to the wells. Include a drug-free control and a solvent control.

-

Incubate the plate under anaerobic conditions for 24-72 hours.

-

-

Determination of Growth Inhibition :

-

Growth can be assessed by direct counting of motile trophozoites using a hemocytometer under a microscope.

-

Alternatively, a colorimetric assay using a metabolic indicator dye (e.g., resazurin) can be employed to measure cell viability.[14]

-

The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration.

-

ATPase Assay for ABC Transporter Activity

This protocol provides a general method to assess the activity of ABC transporters, which can be adapted to study their interaction with this compound.[19][20][21]

-

Membrane Vesicle Preparation :

-

Isolate membrane fractions from both this compound-sensitive and this compound-resistant strains of H. meleagridis. This typically involves cell lysis followed by differential centrifugation to enrich for plasma membranes.

-

-

ATPase Assay :

-

The assay measures the ATP hydrolysis activity of the ABC transporters in the membrane vesicles.

-

Incubate the membrane vesicles with ATP in the presence and absence of this compound.

-

The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method (e.g., malachite green assay).

-

An increase in ATPase activity in the presence of this compound suggests that it is a substrate for the ABC transporter.

-

The use of a known ABC transporter inhibitor, such as vanadate, can serve as a negative control.

-

Conclusion and Future Directions

The antiprotozoal activity of this compound against Histomonas meleagridis is likely due to its interference with multiple essential biochemical pathways, a characteristic feature of organoarsenical compounds. The primary mechanism of resistance involves the active efflux of the drug by ABC transporters. While this compound is no longer widely used, understanding its molecular basis of action and resistance provides a valuable framework for the development of new antiprotozoal drugs. Future research should focus on the definitive identification of the specific molecular targets of this compound and the characterization of the individual ABC transporters responsible for its efflux in resistant parasites. These studies will be instrumental in designing novel therapeutic strategies to combat parasitic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. bioone.org [bioone.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Histomonosis in Poultry: A Comprehensive Review [frontiersin.org]

- 5. Histomonas meleagridis | PPTX [slideshare.net]

- 6. The mechanisms of action of antiprotozoal and anthelmintic drugs in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. researchgate.net [researchgate.net]

- 9. Arsenolysis and thiol-dependent arsenate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic and Genetic Derangement: A Review of Mechanisms Involved in Arsenic and Lead Toxicity and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Blackhead disease: reduced sensitivity of Histomonas meleagridis to this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of ATP-binding cassette (ABC) proteins in protozoan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scholars@Duke publication: In vitro and in vivo Sensitivity of a Flagellated Protozoan, Histomonas meleagridis, to metronidazole and this compound [scholars.duke.edu]

- 14. Protocols for the Routine Screening of Drug Sensitivity in the Human Parasite Trichomonas vaginalis | Springer Nature Experiments [experiments.springernature.com]

- 15. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An in vitro assay for drug sensitivity of Trypanosoma congolense using in vitro-derived metacyclic trypanosomes [ilri.org]

- 17. Metabolic Profile of Histomonas meleagridis in Dwyer’s Media with and Without Rice Starch - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. genomembrane.com [genomembrane.com]

- 20. Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

In Vitro Efficacy of Nitarsone against Histomonas meleagridis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on the effects of Nitarsone on Histomonas meleagridis, the causative agent of blackhead disease in gallinaceous birds. This document synthesizes available quantitative data, details experimental protocols for drug susceptibility testing, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The in vitro efficacy of this compound against Histomonas meleagridis has been evaluated in several studies. While specific IC50 or MIC values are not consistently reported in the available literature, the effective concentrations and observed effects on parasite growth are summarized below.

| Strain of H. meleagridis | This compound Concentration (ppm) | Observed Effect | Citation |

| ZM | 100 | Reduced growth | [1][2] |

| ZM | 400 | Reduced growth | [1][2] |

| BG | 100 | Reduced growth | [1][2] |

| BG | 400 | Reduced growth | [1][2] |

| MNC | 100 | No inhibition of growth (partial resistance) | [1][2] |

| MNC | 400 | Reduced growth | [1][2] |

| Field Isolate (Pakistan) | 200 | Reduced growth | [3] |

| Field Isolate (Pakistan) | 500 | Reduced growth | [3] |

Note: The data indicates that this compound generally reduces the in vitro growth of H. meleagridis at concentrations between 100 and 500 ppm. However, the emergence of resistant strains, such as the MNC strain, highlights the need for continued monitoring of drug susceptibility.[1][2]

A study on the related arsenical compound, roxarsone, demonstrated efficacy at a high concentration after a prolonged exposure time.

| Compound | Concentration (µg/mL) | Exposure Time | Observed Effect |

| Roxarsone | 200 | 48 hours | Effective |

Experimental Protocols

The following is a detailed methodology for the in vitro cultivation and drug susceptibility testing of Histomonas meleagridis, based on established protocols.

Culture of Histomonas meleagridis

-

Medium: A commonly used medium for the cultivation of H. meleagridis is a modified Dwyer's medium. This medium typically consists of a basal medium such as Medium 199, supplemented with serum (e.g., 5-15% horse or fetal bovine serum) and a starch source like rice powder (e.g., 0.08% w/v). Antibiotics (e.g., penicillin and streptomycin) and an antifungal agent (e.g., amphotericin B) are often added to control bacterial and fungal contamination.

-

Culture Conditions: Cultures are maintained at 40°C.

-

Subculturing: Parasites are typically subcultured every 48 to 72 hours by transferring an aliquot of the existing culture to a fresh medium.

In Vitro Drug Susceptibility Assay

-

Parasite Preparation: H. meleagridis cultures in the logarithmic phase of growth are used for the assay. The parasites are counted using a hemocytometer to determine the cell density.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent and then serially diluted to achieve the desired final concentrations in the culture medium.

-

Assay Setup:

-

In a multi-well plate or culture tubes, a standardized number of H. meleagridis parasites (e.g., 1 x 10^5 cells/mL) are added to the culture medium.

-

The various dilutions of this compound are added to the wells to achieve the final test concentrations.

-

Control wells containing parasites without the drug and a vehicle control (if a solvent is used for the drug stock) are included.

-

-

Incubation: The assay plates or tubes are incubated at 40°C for a specified period, typically 24 to 72 hours.

-

Assessment of Parasite Viability:

-

Cell Counting: At various time points (e.g., 24, 48, and 72 hours), an aliquot from each well is taken, and the number of motile parasites is counted using a hemocytometer. A reduction in the number of parasites compared to the control indicates drug activity.

-

Metabolic Assays: Alternatively, viability can be assessed using metabolic assays such as those based on the reduction of tetrazolium salts (e.g., MTT assay), which measure cellular metabolic activity.

-

-

Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to the untreated control. If sufficient data points are generated, a dose-response curve can be plotted to determine the 50% inhibitory concentration (IC50).

Visualizations

Proposed Mechanism of Action of this compound

The precise mechanism of action of this compound on Histomonas meleagridis is not fully elucidated. However, it is known that arsenical compounds can interfere with essential biochemical pathways in protozoan parasites, particularly those involving thiol-containing molecules.[4] A proposed mechanism involves the inhibition of key enzymes in the parasite's antioxidant defense system.

Caption: Proposed mechanism of this compound action on H. meleagridis.

Experimental Workflow for In Vitro Drug Susceptibility Testing

The following diagram illustrates the typical workflow for assessing the in vitro efficacy of a compound like this compound against Histomonas meleagridis.

References

- 1. Blackhead disease: reduced sensitivity of Histomonas meleagridis to this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Scholars@Duke publication: In vitro and in vivo Sensitivity of a Flagellated Protozoan, Histomonas meleagridis, to metronidazole and this compound [scholars.duke.edu]

- 4. Effect of arsenical drugs on glutathione metabolism of Litomosoides carinii - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotransformation of Nitarsone in Poultry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitarsone (4-nitrophenylarsonic acid) is an organoarsenic compound that was historically used as a feed additive in the poultry industry. Its primary applications were to increase weight gain, improve feed efficiency, and prevent histomoniasis (blackhead disease), a parasitic disease particularly affecting turkeys.[1][2] The use of this compound, along with other arsenical drugs in animal feed, came under scrutiny due to concerns about the potential for these compounds to be converted into more toxic inorganic arsenic species in poultry tissues.[3][4] In 2015, the U.S. Food and Drug Administration (FDA) announced the withdrawal of this compound's approval for use in animal feed, effectively ending its use in the United States.[1][3]

This technical guide provides a comprehensive overview of the biotransformation of this compound in poultry, addressing its metabolic pathways, the role of gut microbiota, and the analytical methods used for its study. Due to the limited availability of direct research on this compound's metabolic fate, this guide will draw parallels with the extensively studied, structurally similar compound, Roxarsone (3-nitro-4-hydroxyphenylarsonic acid), to infer potential biotransformation pathways.

Inferred Metabolic Pathway of this compound in Poultry

While specific studies detailing the complete metabolic pathway of this compound in poultry are scarce, the biotransformation is understood to proceed through two primary stages: reduction of the nitro group and cleavage of the carbon-arsenic (C-As) bond. This proposed pathway is largely based on the well-documented metabolism of Roxarsone.

A key transformation is the reduction of the nitro group on the phenyl ring to an amino group, a reaction largely mediated by the anaerobic bacteria present in the poultry gut.[5][6] For this compound, this would result in the formation of 4-aminophenylarsonic acid (4-APAA). Subsequent cleavage of the C-As bond from these phenylarsonic acids is believed to release inorganic arsenic (As(V) or As(III)) into the animal's system.[5][6]

Caption: Inferred biotransformation pathway of this compound in poultry.

The Critical Role of Gut Microbiota

The gastrointestinal microbiota of poultry plays a pivotal role in the metabolism of organoarsenic compounds.[7][8][9][10][11] The anaerobic environment of the ceca, rich in diverse microbial populations such as Clostridium species, is particularly important for the initial reduction of the nitro group on phenylarsonic acids like Roxarsone.[5][6] This microbial action is a critical gateway to the subsequent release of inorganic arsenic. The composition and health of the gut microbiome can, therefore, significantly influence the rate and extent of this compound's biotransformation and the resulting levels of arsenic species in poultry tissues.[7][8][9][10][11]

Quantitative Data on Arsenic Species in Poultry Exposed to this compound

A 2014 market basket study in the United States provided valuable quantitative data on arsenic species in turkey meat, comparing products from conventional producers (where this compound use was permitted) with those from antibiotic-free and organic producers. The results strongly suggest a link between this compound use and elevated levels of inorganic arsenic (iAs) and methylarsonate (B1206947) (MA) in turkey meat.[12][13]

| Arsenic Species | Conventional (No Known Prohibition) (µg/kg) | Antibiotic-Free & Organic (µg/kg) | Samples with Measurable this compound (µg/kg) |

| Inorganic Arsenic (iAs) | 0.64 | 0.39 | 0.92 |

| Methylarsonate (MA) | 5.27 | 1.54 | 10.96 |

| Dimethylarsinate (DMA) | Not significantly different | Not significantly different | Not significantly different |

| This compound | Detected in 28% of samples | Not detected | Present |

| Data adapted from Nachman et al. (2017).[12][13] |

Experimental Protocols

Sample Collection and Preparation

-

Tissue Samples (Liver, Muscle): Tissues are collected from poultry fed a diet containing a known concentration of this compound. Control groups receive a diet without the additive. Samples are immediately frozen and stored at -80°C until analysis.[14]

-

Litter Samples: Poultry litter is collected at various time points during a feeding study to analyze excreted arsenic species.[15]

-

Sample Homogenization: Frozen tissue samples are typically freeze-dried and then homogenized to a fine powder.[15]

Extraction of Arsenic Species

An effective extraction method is crucial to isolate arsenic species from the complex biological matrix without altering their chemical form. A common approach involves enzymatic digestion followed by solid-phase extraction.

-

Enzymatic Digestion: A protease, such as trypsin, is used to digest the tissue proteins and release the bound arsenic compounds.[16]

-

Solid-Phase Extraction (SPE): The digestate is passed through an anion-exchange column to separate the bulk matrix from the arsenic species.[16]

Analytical Determination: HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the gold standard for the speciation and quantification of arsenic compounds.[15][16][17]

-

Chromatographic Separation (HPLC): Anion-exchange chromatography is typically used to separate the different arsenic species (e.g., this compound, 4-APAA, iAs, MA, DMA) based on their charge and affinity for the stationary phase.[15]

-

Detection (ICP-MS): The eluent from the HPLC is introduced into the ICP-MS, which atomizes and ionizes the arsenic atoms, allowing for highly sensitive and element-specific detection.[15][16][17]

Caption: General experimental workflow for arsenic speciation in poultry tissues.

Conclusion

The biotransformation of this compound in poultry is a process of significant interest due to public health concerns regarding arsenic in the food chain. While direct research on this compound's metabolic pathways is limited, evidence from market basket studies and extensive research on the analogous compound Roxarsone strongly suggests that this compound is metabolized in poultry, leading to the formation of inorganic arsenic and methylated arsenic species. The gut microbiota is a key player in this transformation. The analytical methodologies developed for Roxarsone provide a robust framework for future research into the specific metabolic fate of this compound. Further studies are warranted to fully elucidate the biotransformation of this compound and to better understand the factors influencing the accumulation of arsenic species in poultry products.

References

- 1. Future of Blackhead Disease in poultry [zootecnicainternational.com]

- 2. Histomonosis in Poultry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arsenic-based Animal Drugs and Poultry | FDA [fda.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biotransformation of 3-nitro-4-hydroxybenzene arsonic acid (roxarsone) and release of inorganic arsenic by Clostridium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | The role of gut microbiota-derived metabolites in modulating poultry immunometabolism [frontiersin.org]

- 8. The role of gut microbiota-derived metabolites in modulating poultry immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Chicken Gut Microbiota: Importance and Detection Technology [frontiersin.org]

- 10. Poultry gut health – microbiome functions, environmental impacts, microbiome engineering and advancements in characterization technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gut Microbiome Influences Poultry Welfare | Engormix [en.engormix.com]

- 12. This compound, Inorganic Arsenic, and Other Arsenic Species in Turkey Meat: Exposure and Risk Assessment Based on a 2014 U.S. Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fda.gov [fda.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Determination of the growth promoter, 4-hydroxy-3-nitrophenyl-arsonic acid in chicken tissue by coupled high-performance liquid chromatography–inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 17. Roxarsone, Inorganic Arsenic, and Other Arsenic Species in Chicken: A U.S.-Based Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathway of Nitarsone in Soil: A Technical Guide

Disclaimer: Direct comprehensive studies on the metabolic pathway of Nitarsone in soil are limited. This guide is constructed based on the extensive research available for Roxarsone, a structurally analogous organoarsenic compound. The metabolic pathway described herein is a scientifically supported projection for this compound, pending direct experimental validation.

Introduction

This compound, (4-nitrophenyl)arsonic acid, is an organoarsenic compound that has been used as a feed additive in the poultry industry to prevent histomoniasis (blackhead disease).[1][2] The application of poultry litter containing this compound residues to agricultural lands introduces this compound into the soil environment, raising concerns about its fate and the potential for arsenic mobilization. Understanding the metabolic pathway of this compound in soil is crucial for assessing its environmental risk and developing remediation strategies.

This technical guide synthesizes the current understanding of the soil metabolism of nitroaromatic organoarsenicals, using the well-documented degradation of Roxarsone as a primary model for the transformation of this compound. The information is intended for researchers, scientists, and professionals in drug development and environmental science.

Proposed Metabolic Pathway of this compound in Soil

The primary route of this compound transformation in soil is expected to be through microbial metabolism, particularly under anaerobic conditions. The pathway likely involves a two-step process: the reduction of the nitro group followed by the cleavage of the carbon-arsenic (C-As) bond.

Step 1: Nitroreduction to 4-Aminophenylarsonic Acid

Under anaerobic conditions, soil microorganisms are expected to utilize the nitro group of this compound as an electron acceptor. This results in the reduction of the nitro group (-NO₂) to an amino group (-NH₂), yielding 4-aminophenylarsonic acid as the primary initial metabolite. This transformation is analogous to the reduction of Roxarsone to 3-amino-4-hydroxyphenylarsonic acid (HAPA).

Step 2: Cleavage of the Carbon-Arsenic Bond and Release of Inorganic Arsenic

Following the initial reduction, the C-As bond in 4-aminophenylarsonic acid is susceptible to microbial cleavage. This step releases the arsenic from the aromatic ring, resulting in the formation of more mobile and potentially more toxic inorganic arsenic species: arsenite (As(III)) and arsenate (As(V)) .

Further Transformations:

The released inorganic arsenic can undergo further transformations in the soil environment, including:

-

Oxidation/Reduction: Arsenite (As(III)) can be oxidized to arsenate (As(V)) under aerobic conditions, while arsenate can be reduced to arsenite under anaerobic conditions.

-

Methylation: Soil microorganisms can methylate inorganic arsenic to form monomethylarsonic acid (MMA) and dimethylarsinic acid (DMAA).

While biotic degradation is considered the dominant pathway, abiotic degradation processes such as photolysis may also contribute to the transformation of this compound, particularly at the soil surface.[3][4]

Data Presentation: Degradation Kinetics of Roxarsone (as an analogue for this compound)

Table 1: Half-life of Roxarsone in Different Soil Types

| Soil Type | Incubation Conditions | Half-life (days) | Reference |

| Red Soil (C-Soil) | Aerobic, 25°C, 60% water holding capacity | 130 - 394 | [5] |

| Yellow-brown Soil (H-Soil) | Aerobic, 25°C, 60% water holding capacity | 4 - 94 | [5] |

Table 2: Effect of Environmental Conditions on Roxarsone Degradation in H-Soil

| Condition | Half-life (days) | Reference |

| 30% Water Holding Capacity | 94 | [5] |

| 60% Water Holding Capacity | 25 | [5] |

| Flooded (Anaerobic) | 4 | [5] |

| 60% WHC + Glucose | 10 | [5] |

Experimental Protocols

The following is a generalized protocol for a laboratory soil incubation study to determine the metabolic pathway and degradation kinetics of this compound. This protocol is adapted from methodologies used in Roxarsone degradation studies.

Soil Collection and Characterization

-

Soil Sampling: Collect topsoil (0-15 cm) from a site with no prior history of organoarsenical application.

-

Sample Preparation: Air-dry the soil, sieve it through a 2-mm mesh, and homogenize it.

-

Physicochemical Characterization: Analyze the soil for key properties including pH, organic matter content, texture (sand, silt, clay content), cation exchange capacity (CEC), and background arsenic concentration.

Soil Incubation Experiment

-

Microcosm Setup:

-

Weigh a known amount of prepared soil (e.g., 50 g) into individual glass flasks or jars.

-

For anaerobic conditions, purge the headspace of the flasks with an inert gas (e.g., N₂) and seal them with airtight septa. For aerobic conditions, the flasks can be loosely covered to allow gas exchange while minimizing moisture loss.

-

-

This compound Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).

-

Spike the soil samples with the this compound solution to achieve the desired initial concentration (e.g., 10 mg/kg).

-

An unspiked control group should also be prepared.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

Maintain soil moisture at a consistent level (e.g., 60% of water holding capacity) by periodically adding deionized water.

-

-

Sampling:

-

Sacrifice replicate microcosms from each treatment group at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

-

Extraction of Arsenic Species

-

Extraction Solvent: Prepare an appropriate extraction solution. A common choice is a phosphate (B84403) buffer solution, as phosphate can effectively displace arsenate from soil binding sites.

-

Extraction Procedure:

-

Add a known volume of the extraction solvent to the soil sample.

-

Shake the mixture for a specified period (e.g., 2 hours) on a mechanical shaker.

-

Centrifuge the slurry to separate the soil particles from the supernatant.

-

Filter the supernatant through a 0.45 µm filter.

-

Analytical Methodology

-

Instrumentation: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the preferred method for the speciation and quantification of arsenic compounds.[6]

-

Chromatographic Separation: Use an anion-exchange HPLC column to separate this compound and its potential metabolites (4-aminophenylarsonic acid, As(III), As(V), MMA, DMAA).

-

Detection and Quantification: The ICP-MS will detect arsenic-containing compounds eluting from the HPLC column. Quantify the concentration of each arsenic species by comparing the peak areas to those of certified analytical standards.[7]

Visualization of Pathways and Workflows

Conclusion

The metabolic pathway of this compound in soil is presumed to mirror that of its close structural analogue, Roxarsone. The proposed pathway involves an initial microbial reduction of the nitro group to form 4-aminophenylarsonic acid under anaerobic conditions, followed by the cleavage of the carbon-arsenic bond to release inorganic arsenic. These inorganic forms can then be subject to further microbial transformations. The rate of these transformations is expected to be highly dependent on soil properties and environmental conditions. The experimental protocols and analytical methods developed for Roxarsone studies provide a robust framework for future research to definitively elucidate the metabolic fate of this compound in the soil environment. Direct studies on this compound are critically needed to validate this proposed pathway and to accurately assess its environmental risks.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of this compound in Pork, Egg, Milk, Halibut, Shrimp, and Eel Using QuEChERS and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 7. pubs.acs.org [pubs.acs.org]

Degradation Products of Nitarsone in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitarsone (4-nitrophenylarsonic acid) is an organoarsenical compound that has been used in the poultry industry as a feed additive to prevent histomoniasis (blackhead disease).[1] Although its use has been discontinued (B1498344) in the United States, the historical application of poultry litter containing this compound as a fertilizer has led to environmental contamination.[2] The transformation of this compound in the environment is a significant concern as its degradation can lead to the formation of more mobile and toxic arsenic species, thereby posing risks to ecosystems and human health. This technical guide provides an in-depth overview of the degradation products of this compound in various environmental matrices, summarizes available quantitative data, outlines detailed experimental protocols for analysis, and visualizes the key degradation pathways and experimental workflows.

Environmental Degradation Pathways

This compound undergoes degradation in the environment through two primary pathways: microbial degradation and photodegradation.

Microbial Degradation: Under anaerobic conditions, microorganisms play a crucial role in the transformation of this compound. The primary mechanism involves the reduction of the nitro group on the phenyl ring to an amino group, followed by the potential cleavage of the carbon-arsenic (C-As) bond.[3] This process can ultimately release inorganic arsenic into the environment.

Photodegradation: this compound can also be degraded by sunlight in aquatic environments. This process involves the transformation of the organoarsenical structure, which can also lead to the formation of inorganic arsenic species.[4]

Key Degradation Products

The degradation of this compound in the environment results in the formation of several intermediate and final products. The primary identified degradation products include:

-

p-Arsanilic Acid (p-ASA): Formed through the microbial reduction of the nitro group of this compound to an amino group.

-

Trivalent this compound (Nit(III)): The reduced form of this compound.

-

Inorganic Arsenic (iAs): This includes arsenite (As(III)) and arsenate (As(V)), which are formed through the cleavage of the C-As bond.[3] Inorganic arsenic species are generally more toxic and mobile in the environment than the parent organoarsenical compounds.

Quantitative Data on this compound Degradation

Quantitative data on the degradation kinetics and the formation of transformation products of this compound in environmental matrices are limited. Much of the available research has focused on the structurally similar compound, roxarsone (B1679585). The following tables summarize available data, with data for roxarsone included as a proxy where this compound-specific information is not available.

Table 1: Half-lives of Roxarsone (as a proxy for this compound) in Soil

| Soil Type | Incubation Conditions | Half-life (days) | Reference |

| Red Soil | Aerobic | 130-394 | This data is for Roxarsone |

| Yellow-Brown Soil | Aerobic | 4-94 | This data is for Roxarsone |

Table 2: Concentration of this compound and its Degradation Products in Turkey Meat

| Sample Category | This compound (µg/kg) | Inorganic Arsenic (iAs) (µg/kg) | Methylarsonate (MA) (µg/kg) |

| Conventional (No known prohibitory policy) | Not specified | 0.64 | 5.27 |

| Antibiotic-free and Organic | Not specified | 0.39 | 1.54 |

| Samples with measurable this compound | Not specified | 0.92 | 10.96 |

Source: Adapted from a 2014 U.S. Market Basket Sample study. This table illustrates the presence of this compound and its inorganic degradation products in poultry products, which can be a source of environmental contamination through poultry litter.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound degradation in environmental samples.

Protocol 1: Soil Microcosm Study for this compound Degradation

Objective: To evaluate the degradation of this compound in soil under controlled laboratory conditions.

Materials:

-

This compound standard

-

Test soil, sieved (<2 mm)

-

Microcosm vessels (e.g., 250 mL glass jars with sealable lids)

-

Deionized water

-

Analytical balance

-

Incubator

-

Centrifuge

-

Extraction solution (e.g., 0.5 M H3PO4)

-

HPLC-ICP-MS system

Procedure:

-

Soil Preparation: Air-dry the collected soil and sieve it to remove large debris. Characterize the soil for properties such as pH, organic matter content, and texture.

-

Microcosm Setup:

-

Weigh 50 g of the prepared soil into each microcosm vessel.

-

Prepare a stock solution of this compound in deionized water.

-

Spike the soil in each vessel with the this compound stock solution to achieve the desired initial concentration (e.g., 10 mg/kg). A control set of microcosms should be prepared without the this compound spike.

-

Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity) with deionized water.

-

For anaerobic studies, purge the headspace of the vessels with an inert gas (e.g., nitrogen or argon) before sealing.

-

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 90 days).

-

Sampling: At predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), destructively sample triplicate microcosms from each treatment group.

-

Extraction:

-

Weigh a subsample of soil (e.g., 5 g) from each microcosm into a centrifuge tube.

-

Add 25 mL of the extraction solution (e.g., 0.5 M H3PO4).

-

Shake the tubes on a mechanical shaker for a specified time (e.g., 16 hours).

-

Centrifuge the tubes to separate the soil from the supernatant.

-

Filter the supernatant through a 0.45 µm filter into a clean vial for analysis.

-

-

Analysis: Analyze the extracts for this compound and its degradation products using HPLC-ICP-MS.

Protocol 2: HPLC-ICP-MS Analysis of this compound and its Degradation Products

Objective: To separate and quantify this compound and its arsenic-containing degradation products in environmental extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Chromatographic Conditions (Example):

-

Column: Anion-exchange column (e.g., Hamilton PRP-X100)

-

Mobile Phase A: Ammonium bicarbonate buffer (e.g., 20 mM, pH 8.5)

-

Mobile Phase B: Methanol

-

Gradient Elution: A gradient program to effectively separate the arsenic species. For example:

-

0-2 min: 100% A

-

2-10 min: Linear gradient to 50% A, 50% B

-

10-15 min: Hold at 50% A, 50% B

-

15-17 min: Return to 100% A

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

ICP-MS Conditions (Example):

-

RF Power: 1550 W

-

Plasma Gas Flow: 15 L/min

-

Carrier Gas Flow: 1.0 L/min

-

Monitored m/z: 75 (for arsenic)

-

Collision/Reaction Cell Gas: Helium or Hydrogen (to remove polyatomic interferences)

Procedure:

-

Standard Preparation: Prepare a series of calibration standards containing known concentrations of this compound, p-arsanilic acid, As(III), and As(V) in the extraction solution.

-

Sample Analysis:

-

Inject the prepared standards and sample extracts into the HPLC-ICP-MS system.

-

Identify the arsenic species in the samples by comparing their retention times with those of the standards.

-

Quantify the concentration of each species by constructing a calibration curve from the standard analyses.

-

-

Data Analysis: Calculate the concentration of this compound and its degradation products in the original soil samples, accounting for dilution factors. Plot the concentration of each species over time to determine degradation kinetics.

Visualizations

Microbial Degradation Pathway of this compound